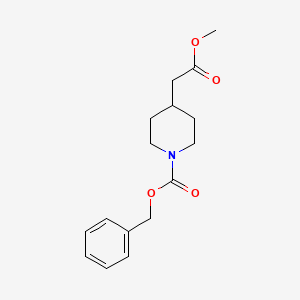

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Descripción

BenchChem offers high-quality Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZCKUIDFAVCTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654368 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170737-53-8 | |

| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Properties and Identification

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate protecting group on the nitrogen and a methyl ester functional group. Its core structure is a valuable scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| IUPAC Name | benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| CAS Number | 170737-53-8 | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.35 g/mol | |

| InChI | 1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| InChIKey | BQZCKUIDFAVCTI-UHFFFAOYSA-N | |

| Canonical SMILES | COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

| Boiling Point | Not determined | |

| Melting Point | Not applicable | |

| Density | Not determined |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic pathway for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Experimental Protocol: N-Protection and Esterification

Materials:

-

Piperidine-4-acetic acid hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Protection:

-

Suspend piperidine-4-acetic acid hydrochloride in dichloromethane.

-

Add an aqueous solution of sodium bicarbonate and stir vigorously.

-

Cool the mixture in an ice bath and add benzyl chloroformate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-(Benzyloxycarbonyl)-4-(carboxymethyl)piperidine.

-

-

Esterification:

-

Dissolve the crude N-(Benzyloxycarbonyl)-4-(carboxymethyl)piperidine in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

-

Analytical Data

Although specific spectral data for this compound is not publicly available, the following are the expected characteristic signals based on its structure.

Table 3: Predicted Spectral Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the benzyl protons (aromatic region), the benzylic CH₂ protons, the piperidine ring protons, the CH₂ group adjacent to the ester, and the methyl ester protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carbamate and ester, aromatic carbons, the benzylic carbon, carbons of the piperidine ring, the methylene carbon adjacent to the ester, and the methoxy carbon. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (291.35 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the carbamate and ester groups, C-O stretching, and aromatic C-H stretching. |

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not documented in the available literature. However, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, and numerous N-benzylpiperidine derivatives exhibit significant pharmacological activities.[2]

Based on structurally related compounds, potential areas of biological activity include:

-

Cholinesterase Inhibition: Many N-benzylpiperidine derivatives are potent acetylcholinesterase (AChE) inhibitors, making them relevant for research into Alzheimer's disease and other neurodegenerative disorders.[3]

-

Dopamine Reuptake Inhibition: Some 4-substituted benzylpiperidines act as dopamine reuptake inhibitors, suggesting potential applications in the study of central nervous system disorders.[4]

-

Antimicrobial and Antifungal Activity: The piperidine nucleus is a common feature in compounds with antimicrobial and antifungal properties.[5]

A hypothetical signaling pathway involvement, based on the potential for cholinesterase inhibition, is depicted below.

Caption: Hypothetical inhibition of Acetylcholinesterase (AChE) by the title compound.

Safety Information

Table 4: Hazard Identification

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Source:

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical intermediate with potential for use in the synthesis of more complex, biologically active molecules. While specific data on its properties and activities are limited, its structural motifs suggest that it could serve as a valuable building block in drug discovery programs targeting a range of therapeutic areas, particularly those involving the central nervous system. Further research is warranted to fully elucidate its chemical and pharmacological profile.

References

- 1. Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | CAS 170737-53-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. benchchem.com [benchchem.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 5. A work on synthesis & characterization of Piperidine-4-carbohydrazide derivatives with its antimicrobial evaluation of pharmaceutical interest. [ipindexing.com]

Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reagents, and reaction conditions, presenting a logical and efficient route to the target molecule.

Introduction

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, systematically named methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate, is a valuable building block in medicinal chemistry. Its structure, featuring a piperidine core with a protected nitrogen and an acetic acid methyl ester side chain, allows for diverse functionalization and elaboration into more complex molecules. This guide outlines a robust multi-step synthesis, providing detailed experimental protocols and quantitative data to facilitate its replication in a laboratory setting.

Overall Synthesis Pathway

The synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be efficiently achieved through a three-step process commencing from commercially available 4-piperidinecarboxylic acid. The pathway involves:

-

Esterification of 4-piperidinecarboxylic acid to its methyl ester hydrochloride.

-

N-deprotection and N-benzylation of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group.

-

Homologation of the C4 substituent to introduce the acetic acid methyl ester moiety.

An alternative, and more direct, second pathway involves the Arndt-Eistert homologation of a suitably N-protected piperidine-4-carboxylic acid. Both pathways are detailed below.

Experimental Protocols and Data

Pathway 1: Multi-step Synthesis from 4-Piperidinecarboxylic Acid

This pathway offers a reliable method using common laboratory reagents.

Step 1: Synthesis of Methyl 4-Piperidinecarboxylate Hydrochloride

The initial step involves the esterification of 4-piperidinecarboxylic acid to protect the carboxylic acid functional group as a methyl ester.

-

Experimental Protocol:

-

To a 100 mL round-bottomed flask, add 4-piperidinecarboxylic acid (5.0 g, 38.71 mmol).

-

Add 30 mL of methanol to dissolve the starting material.

-

Carefully add thionyl chloride (7.5 mL) dropwise to the solution.

-

Reflux the reaction mixture for 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the reaction solution to dryness under reduced pressure to obtain the product as a white solid.[1]

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Piperidinecarboxylic Acid | [1] |

| Reagents | Methanol, Thionyl Chloride | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 98.4% | [1] |

| Product | Methyl 4-piperidinecarboxylate hydrochloride | [1] |

Step 2: Synthesis of Methyl 1-(Benzyloxycarbonyl)piperidine-4-carboxylate

The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz) group.

-

Experimental Protocol:

-

Dissolve methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine or sodium bicarbonate (2.5 eq), to the solution.

-

Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-piperidinecarboxylate hydrochloride | General knowledge |

| Reagents | Benzyl chloroformate, Triethylamine/NaHCO3 | General knowledge |

| Reaction Time | 16 hours | General knowledge |

| Yield | Typically high (can be optimized) | General knowledge |

| Product | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | General knowledge |

Step 3: Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

This final step involves a one-carbon homologation of the ester at the C4 position. A common method for this transformation is the Arndt-Eistert synthesis.

-

Experimental Protocol (Arndt-Eistert Homologation):

-

Convert the ester of methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate to the corresponding carboxylic acid by hydrolysis (e.g., using LiOH in THF/water).

-

Activate the resulting carboxylic acid by converting it to the acid chloride using oxalyl chloride or thionyl chloride.

-

React the acid chloride with diazomethane to form a diazoketone intermediate.

-

Perform a Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., silver benzoate) in methanol to yield the desired product.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 1-(benzyloxycarbonyl)piperidine-4-carboxylate | General knowledge |

| Reagents | LiOH, Oxalyl chloride, Diazomethane, Silver benzoate, Methanol | General knowledge |

| Reaction Time | Multi-step, variable | General knowledge |

| Yield | Moderate to good over several steps | General knowledge |

| Product | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | General knowledge |

Pathway 2: Alternative Synthesis via N-Cbz Protected Piperidine-4-acetic acid

This pathway involves the initial protection of 4-piperidineacetic acid followed by esterification.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-acetic acid

-

Experimental Protocol:

-

Dissolve 4-piperidineacetic acid in a mixture of 1,4-dioxane and water.

-

Cool the solution to 0 °C and add sodium bicarbonate.

-

Add benzyl chloroformate dropwise and stir the reaction at room temperature overnight.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry and concentrate the organic phase to yield the N-Cbz protected acid.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 4-Piperidineacetic acid | General knowledge |

| Reagents | Benzyl chloroformate, Sodium bicarbonate | General knowledge |

| Reaction Time | Overnight | General knowledge |

| Yield | High | General knowledge |

| Product | 1-(Benzyloxycarbonyl)piperidine-4-acetic acid | General knowledge |

Step 2: Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

-

Experimental Protocol:

-

Dissolve 1-(benzyloxycarbonyl)piperidine-4-acetic acid in methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete as monitored by TLC.

-

Neutralize the reaction mixture and remove the methanol under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate to obtain the final product.

-

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-(Benzyloxycarbonyl)piperidine-4-acetic acid | General knowledge |

| Reagents | Methanol, Sulfuric acid (catalytic) | General knowledge |

| Reaction Time | Several hours | General knowledge |

| Yield | High | General knowledge |

| Product | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | General knowledge |

Visualizations

Synthesis Pathway Diagrams

Caption: Pathway 1: Multi-step synthesis from 4-piperidinecarboxylic acid.

Caption: Pathway 2: Alternative synthesis via N-Cbz protected intermediate.

Conclusion

This technical guide has detailed two viable synthetic pathways for the preparation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Pathway 1 provides a step-by-step approach starting from the readily available 4-piperidinecarboxylic acid, with specific experimental details for the initial esterification step. Pathway 2 offers a more direct route if 4-piperidineacetic acid is used as the starting material. The provided experimental protocols, quantitative data, and visual diagrams are intended to equip researchers and drug development professionals with the necessary information to synthesize this important pharmaceutical intermediate efficiently and effectively. The choice of pathway will depend on the availability of starting materials and the specific requirements of the research project.

References

In-depth Technical Guide: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS number 170737-53-8)

Disclaimer

This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein is based on publicly available data, and while efforts have been made to ensure accuracy, this document should not be used as a substitute for rigorous, peer-reviewed scientific literature and expert consultation. The biological applications and experimental protocols for this specific compound are not well-documented in publicly accessible scientific literature.

Introduction

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, with the CAS number 170737-53-8, is a piperidine derivative. The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. This is attributed to its favorable physicochemical properties, metabolic stability, and its ability to serve as a versatile scaffold for introducing diverse pharmacophoric features. This compound, featuring a benzyloxycarbonyl protecting group on the piperidine nitrogen and a methyl ester functionality, is likely utilized as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties

A summary of the available physicochemical data for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 170737-53-8 | N/A |

| Molecular Formula | C₁₆H₂₁NO₄ | N/A |

| Molecular Weight | 291.34 g/mol | |

| IUPAC Name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Physical Form | Liquid | |

| Purity | ≥95% | |

| InChI | InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |

| InChIKey | BQZCKUIDFAVCTI-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | N/A |

Synthesis

Proposed Synthetic Pathway

A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require experimental validation and optimization.

Caption: Proposed synthesis of the target compound.

General Experimental Considerations (Hypothetical)

Materials:

-

Methyl 2-(piperidin-4-yl)acetate

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Dissolve methyl 2-(piperidin-4-yl)acetate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of benzyl chloroformate in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Research and Drug Development

Currently, there is no direct evidence in the scientific literature detailing the biological activity or specific applications of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in drug development or its involvement in specific signaling pathways.

Given its structure, this compound is most likely utilized as a building block or intermediate in the synthesis of more complex, biologically active molecules. The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be readily removed under specific conditions (e.g., hydrogenolysis). The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, or it can be reduced to the alcohol.

Potential as a Synthetic Intermediate

The logical progression of this compound in a synthetic workflow would be its deprotection and subsequent functionalization.

Caption: Potential synthetic transformations of the title compound.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (CAS 170737-53-8) is a chemical compound with limited publicly available data regarding its synthesis and biological applications. Its primary role appears to be that of a synthetic intermediate in medicinal chemistry, providing a scaffold for the development of more complex molecules. Further research and publication are needed to fully elucidate its potential in drug discovery and to establish detailed experimental protocols for its synthesis and biological evaluation. Researchers interested in this compound are encouraged to perform their own experimental validation and characterization.

Technical Data Sheet: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

Abstract

This document provides core physicochemical data for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The primary focus is the accurate presentation of its molecular weight and chemical formula, essential for quantitative analysis, reaction stoichiometry, and formulation development in a research context. All data is derived from established chemical information sources.

Core Chemical Properties

The fundamental identifiers and properties of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate are summarized below. This compound is a piperidine derivative frequently utilized as a building block in organic synthesis.

Data Presentation

| Property | Value | Source |

| IUPAC Name | benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate | |

| CAS Number | 170737-53-8 | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | |

| Molecular Weight | 291.34 g/mol |

Note: The molecular weight is calculated based on the provided molecular formula.

Experimental Protocols

Methodology for Molecular Weight Determination

The molecular weight of a compound is an intrinsic property derived from its molecular formula. It is calculated by summing the atomic weights of all constituent atoms.

Protocol: Calculation of Molecular Weight

-

Identify the Molecular Formula: The established molecular formula for the compound is C₁₆H₂₁NO₄.

-

Determine Atomic Weights: Utilize the standard atomic weights for each element:

-

Carbon (C): ~12.011 u

-

Hydrogen (H): ~1.008 u

-

Nitrogen (N): ~14.007 u

-

Oxygen (O): ~15.999 u

-

-

Calculate Total Mass: Sum the masses of all atoms in the formula:

-

Mass = (16 * 12.011) + (21 * 1.008) + (1 * 14.007) + (4 * 15.999)

-

Mass = 192.176 + 21.168 + 14.007 + 63.996

-

Mass = 291.347 u

-

-

Express as Molar Mass: The molecular weight is expressed as molar mass in grams per mole ( g/mol ), which is numerically equivalent to the value in atomic mass units (u).

Visualization

The logical relationship between the compound's identifiers and its calculated molecular weight is illustrated below.

Caption: Relationship between chemical identifiers and molecular weight.

References

An In-depth Technical Guide to the Structure Elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. The document details the expected outcomes from key analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While specific experimental data for this compound is not publicly available, this guide presents predicted data based on its chemical structure, alongside detailed experimental protocols. This allows researchers to understand the characterization process and interpret their own experimental findings. The guide also includes workflow diagrams to visualize the structure elucidation process.

Compound Identification

-

Compound Name: Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate[1][2]

-

Molecular Weight: 291.35 g/mol

-

IUPAC Name: benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate[1][2]

Chemical Structure:

Caption: Chemical structure of the target molecule.

Predicted Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative data from key analytical techniques used for the structural elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Ar-H (benzyl) |

| ~5.14 | s | 2H | -O-CH₂ -Ph |

| ~4.15 | m | 2H | Piperidine-H (axial, adjacent to N) |

| ~3.67 | s | 3H | -O-CH₃ |

| ~2.80 | m | 2H | Piperidine-H (equatorial, adjacent to N) |

| ~2.25 | d | 2H | -CH₂ -COOCH₃ |

| ~1.95 | m | 1H | Piperidine-H (at C4) |

| ~1.70 | m | 2H | Piperidine-H (axial) |

| ~1.25 | m | 2H | Piperidine-H (equatorial) |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~173.0 | C =O (ester) |

| ~155.0 | C =O (carbamate) |

| ~136.5 | Ar-C (quaternary, benzyl) |

| ~128.5 | Ar-C H (benzyl) |

| ~128.0 | Ar-C H (benzyl) |

| ~127.8 | Ar-C H (benzyl) |

| ~67.0 | -O-C H₂-Ph |

| ~51.5 | -O-C H₃ |

| ~44.0 | Piperidine-C H₂ (adjacent to N) |

| ~41.0 | -C H₂-COOCH₃ |

| ~35.0 | Piperidine-C H (at C4) |

| ~32.0 | Piperidine-C H₂ |

Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 291 | [M]⁺ (Molecular Ion) |

| 232 | [M - COOCH₃]⁺ |

| 184 | [M - C₇H₇O₂]⁺ |

| 142 | [Piperidine ring fragment]⁺ |

| 108 | [C₇H₈O]⁺ (benzyl alcohol) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3030 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1695 | C=O stretch (carbamate) |

| ~1600, ~1495 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester and carbamate) |

| ~1100 | C-N stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Use a 90° pulse width and collect 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Use a 30° pulse width and collect 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

-

Instrumentation: Use a high-resolution mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition Parameters:

-

Introduce the sample via direct infusion at a flow rate of 5 µL/min.

-

Set the ionization energy to 70 eV.

-

Acquire data in the m/z range of 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As the compound is a liquid, a thin film will be prepared. Place one drop of the neat liquid sample between two potassium bromide (KBr) plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty KBr plates.

-

Place the sample plates in the spectrometer and record the sample spectrum.

-

Collect 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups.

Visualization of Workflows

Structure Elucidation Workflow

Caption: General workflow for structure elucidation.

Logic Diagram for Spectral Data Integration

Caption: Integration of spectroscopic data for confirmation.

Conclusion

The structural elucidation of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a systematic process that relies on the combined application of NMR spectroscopy, mass spectrometry, and IR spectroscopy. This guide provides the foundational knowledge, including predicted spectral data and detailed experimental protocols, necessary for researchers to confidently characterize this molecule. The presented workflows offer a clear roadmap for the structure elucidation process, from sample preparation to final confirmation.

References

An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a substituted piperidine derivative, holds interest within the realms of medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The incorporation of a benzyl carboxylate group at the nitrogen atom and a methoxycarbonylmethyl group at the 4-position provides a versatile chemical entity that can serve as a key intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and its potential utility in synthetic and medicinal chemistry.

Chemical Identity and Properties

The formal IUPAC name for this compound is benzyl 4-(2-methoxy-2-oxoethyl)-1-piperidinecarboxylate .

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| CAS Number | 170737-53-8 |

| Molecular Formula | C₁₆H₂₁NO₄ |

| Molecular Weight | 291.35 g/mol |

| Physical Form | Liquid |

| Purity | Typically available at ≥95% |

Synthesis and Methodologies

While specific, detailed experimental protocols for the synthesis of benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate are not extensively documented in readily available scientific literature, a general synthetic approach can be inferred from standard organic chemistry principles and published procedures for analogous compounds. A plausible synthetic route would involve the N-protection of a 4-substituted piperidine precursor.

A generalized workflow for the synthesis of such a compound is outlined below. This typically involves the reaction of a piperidine derivative with a benzyl chloroformate to introduce the benzyloxycarbonyl (Cbz) protecting group.

Applications in Drug Discovery and Development

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern drug discovery.[1] Its prevalence is attributed to its structural flexibility and three-dimensional character, which allows for favorable interactions with biological targets. Medicinal chemists frequently employ the N-BP motif to modulate the efficacy and physicochemical properties of drug candidates.[1] This moiety can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.[1]

While direct biological activity or involvement in specific signaling pathways for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not prominently reported, its role as a chemical intermediate is of significant interest. The ester functionalities and the N-Cbz protecting group make it a versatile building block for the synthesis of more complex and potentially bioactive molecules.

For instance, piperidine derivatives are foundational to the development of a wide range of therapeutics, including:

-

Opioid Analgesics: The piperidine ring is a core component of many potent analgesics, such as fentanyl and its analogues.

-

Antipsychotics: Many antipsychotic drugs incorporate the piperidine moiety.

-

Acetylcholinesterase Inhibitors: The N-benzylpiperidine structure is found in potent acetylcholinesterase inhibitors used in the treatment of Alzheimer's disease.[2]

The subject compound, with its reactive ester group and a readily cleavable N-protecting group, can be elaborated into a variety of more complex structures for screening in drug discovery programs. The general importance of the N-benzylpiperidine scaffold in medicinal chemistry suggests that this compound is a valuable tool for the synthesis of novel therapeutic agents.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a well-defined chemical entity with potential as a key intermediate in synthetic and medicinal chemistry. While detailed studies on its direct biological effects are not widely published, its structural components are integral to a multitude of established and emerging therapeutics. The synthetic accessibility and the versatility of its functional groups make it a valuable building block for researchers and scientists engaged in the design and development of novel drug candidates. Further exploration of its synthetic utility is likely to contribute to the advancement of various therapeutic areas.

References

The Synthetic Versatility and Pharmacological Potential of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate, a key piperidine-based synthetic intermediate, holds significant value in the landscape of medicinal chemistry and drug discovery. Its unique structural features, comprising a benzyloxycarbonyl-protected piperidine ring functionalized with a methyl ester moiety, render it a versatile building block for the synthesis of a diverse array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its synthesis, chemical properties, and its role as a precursor in the development of pharmacologically active agents.

Physicochemical Properties and Structural Data

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is identified by the CAS Number 170737-53-8.[1] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 170737-53-8 | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1] |

| Molecular Weight | 291.35 g/mol | |

| IUPAC Name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | [1] |

| Physical Form | Liquid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves the N-protection of methyl 2-(piperidin-4-yl)acetate. This precursor, commercially available as a hydrochloride salt, serves as the foundational scaffold for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group.

General Experimental Protocol: N-benzyloxycarbonylation of Methyl 2-(piperidin-4-yl)acetate

While a specific, detailed protocol for the synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is not extensively documented in publicly available literature, a general procedure can be inferred from standard organic synthesis methodologies for the N-protection of piperidines.

Reaction Scheme:

Figure 1: General synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Materials:

-

Methyl 2-(piperidin-4-yl)acetate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Preparation: To a solution of methyl 2-(piperidin-4-yl)acetate hydrochloride in the chosen anhydrous solvent, add the base (typically 2-3 equivalents) at 0 °C to neutralize the hydrochloride salt and liberate the free amine.

-

Reaction: Slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by silica gel column chromatography to afford the desired Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Role in Organic Synthesis and Drug Discovery

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The presence of the reactive ester and the readily removable Cbz protecting group allows for further chemical modifications at both the 4-position and the piperidine nitrogen.

A notable application of this compound is as a starting material in the synthesis of substituted piperidine derivatives. For instance, it has been utilized in the synthesis of precursors for potential therapeutic agents, as evidenced by its use in the preparation of Benzyl 4-[1-(methoxycarbonyl)-3-phenylbut-3-en-1-yl]piperidine-1-carboxylate.

Experimental Example: Utilization in a Michael Addition Reaction

The following protocol, adapted from the patent literature, illustrates the use of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate as a nucleophile in a Michael addition reaction.

Reaction Scheme:

Figure 2: Michael addition reaction utilizing the target compound.

Procedure:

-

A solution of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (1.0 equivalent) in tetrahydrofuran is cooled to -78 °C.

-

Lithium hexamethyldisilylazide (1.1 equivalents) is added, and the mixture is stirred for 40 minutes.

-

[1-(bromomethyl)vinyl]benzene (1.1 equivalents) is then added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 18 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

-

The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated.

-

The final product is purified by silica gel chromatography.

Spectroscopic Data

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate itself. Its primary role in the scientific literature is that of a synthetic intermediate. However, the broader class of piperidine-4-acetic acid derivatives has been explored for a range of pharmacological activities, including but not limited to, acting as inhibitors of various enzymes and as ligands for G-protein coupled receptors. The structural motif present in this compound is a valuable starting point for the design of new molecules targeting a variety of biological pathways. The development of novel therapeutics often involves the synthesis of libraries of compounds derived from such versatile intermediates, which are then screened for desired biological effects.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a strategically important building block in synthetic organic and medicinal chemistry. Its well-defined structure and the presence of versatile functional groups make it an ideal starting material for the creation of diverse and complex molecules. While direct biological data on the compound is scarce, its utility in the synthesis of pharmacologically relevant scaffolds is evident. Further research into the synthesis and applications of this and related piperidine derivatives is likely to yield novel therapeutic agents with the potential to address a wide range of diseases. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable intermediate.

References

The Pivotal Role of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors and enzymes. Among the vast landscape of piperidine-based starting materials, Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate stands out as a particularly versatile building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, properties, and extensive applications in the development of innovative therapeutics.

Physicochemical Properties and Synthesis

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a liquid at room temperature with a purity typically greater than 95%.[1] Its chemical structure combines a piperidine ring, a benzyl carbamate protecting group on the nitrogen, and a methyl ester functionality attached to a methylene group at the 4-position. This arrangement provides multiple reaction sites for chemical modification.

| Property | Value |

| IUPAC Name | benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |

| CAS Number | 170737-53-8 |

| Molecular Formula | C16H21NO4 |

| InChI Key | BQZCKUIDFAVCTI-UHFFFAOYSA-N |

Synthetic Approach

Experimental Protocol: Synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

This protocol is an inferred procedure based on standard organic chemistry transformations commonly used for the synthesis of similar N-protected piperidine esters.

Materials:

-

Methyl 2-(piperidin-4-yl)acetate hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-(piperidin-4-yl)acetate hydrochloride (1.0 equivalent). Dissolve the starting material in a suitable anhydrous solvent such as DCM or THF.

-

Basification: Cool the solution to 0 °C using an ice bath. Add a base, such as triethylamine (2.2 equivalents) or DIPEA, dropwise to the stirred solution to neutralize the hydrochloride salt and facilitate the subsequent reaction.

-

N-Protection: While maintaining the temperature at 0 °C, slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Applications in Drug Discovery

The true value of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate lies in its utility as a versatile intermediate for creating diverse libraries of compounds for biological screening. The benzyl carbamate serves as a stable protecting group that can be removed under specific conditions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering numerous points for diversification.

Derivatives of this core structure have shown significant potential in several therapeutic areas:

-

Acetylcholinesterase (AChE) Inhibitors: Piperidine-based structures are central to the design of potent AChE inhibitors for the treatment of Alzheimer's disease.[2][3] The piperidine core of compounds like Donepezil mimics the quaternary ammonium group of acetylcholine, allowing for binding to the active site of the enzyme.[2] The N-benzyl group present in many potent inhibitors highlights the importance of this moiety for achieving high affinity.[3]

-

Histamine H3 Receptor (H3R) Antagonists: The piperidine scaffold is a key element in the development of H3R antagonists, which are being investigated for their potential in treating neurological and cognitive disorders.[4]

-

Sigma-1 Receptor Ligands: Aminoethyl-substituted piperidine derivatives have been synthesized and shown to possess high affinity for the sigma-1 receptor, with potential applications as antiproliferative agents.[5]

-

Histone Deacetylase (HDAC) Inhibitors: Novel HDAC inhibitors have been synthesized using piperidine carboxylate derivatives, demonstrating the broad applicability of this chemical class.[6]

-

PROTAC Linkers: Amine-functionalized piperidine derivatives are also utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce the degradation of target proteins.[7]

The following table summarizes the biological activities of various drug candidates derived from piperidine-based starting materials.

| Therapeutic Target | Derivative Class | Observed Biological Activity |

| Acetylcholinesterase (AChE) | N-benzylpiperidine derivatives | Potent and selective inhibition (IC50 values in the nanomolar range).[2][3] |

| Histamine H3 Receptor | Piperidine-based multi-target ligands | Antagonism or inverse agonism for potential pro-cognitive effects.[4] |

| Sigma-1 Receptor | Aminoethyl-substituted piperidines | High receptor affinity and antiproliferative properties.[5] |

| Histone Deacetylase (HDAC) | Benzyl 4-oxopiperidine-1-carboxylate derivatives | In vitro growth inhibitory potency and HDAC activity.[6] |

| 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) | N-Piperidinyl-benzimidazolone derivatives | Potent and selective inhibition.[8] |

Visualizing the Drug Discovery Workflow

The journey from a starting material like Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow in drug discovery.

Caption: Drug discovery workflow from starting material to clinical trials.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a high-value starting material that provides a robust platform for the synthesis of diverse and complex molecules. Its strategic combination of a protected nitrogen and a modifiable ester group allows for the systematic exploration of chemical space, which is essential for modern drug discovery. The successful development of numerous clinical candidates and approved drugs based on the piperidine scaffold underscores the continued importance of versatile building blocks like this in the quest for novel and effective therapies.

References

- 1. benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 170737-53-8 [sigmaaldrich.com]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate | Benchchem [benchchem.com]

- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a key research chemical and a versatile synthetic intermediate. Its piperidine scaffold is a common feature in a wide array of biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a building block in drug discovery and development. The N-benzylpiperidine (N-BP) motif, a core component of this molecule, is frequently utilized by medicinal chemists to modulate the efficacy and physicochemical properties of drug candidates, offering crucial cation-π interactions with target proteins and a platform for stereochemical optimization.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

| Property | Value | Reference |

| CAS Number | 170737-53-8 | [1] |

| Molecular Formula | C₁₆H₂₁NO₄ | [1] |

| Molecular Weight | 291.35 g/mol | [1] |

| IUPAC Name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | [1] |

| Physical Form | Liquid | [1] |

| Purity | ≥95% | [1] |

Synthesis and Experimental Protocols

The synthesis of Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be achieved through several synthetic routes. Two plausible and commonly employed methods are the Wittig reaction starting from a protected piperidone and the N-alkylation of a pre-functionalized piperidine.

Synthesis via Wittig Reaction

A robust method for the synthesis involves the Wittig reaction of Benzyl 4-oxopiperidine-1-carboxylate with a suitable phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. This reaction is a widely used and reliable method for forming carbon-carbon double bonds from aldehydes or ketones.[2][3]

Experimental Protocol:

-

Step 1: Preparation of the Ylide (if not commercially available): In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 1 hour to generate the ylide.

-

Step 2: Wittig Reaction: Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask. Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Step 3: Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

-

Step 4: Reduction of the Alkene: The resulting α,β-unsaturated ester is then reduced to the saturated ester. Dissolve the product from the Wittig reaction in methanol and add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

Logical Workflow for Synthesis via Wittig Reaction:

Caption: Synthetic workflow for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate via a Wittig reaction followed by reduction.

Synthesis via N-Alkylation

An alternative approach involves the N-protection of a pre-existing piperidine derivative, methyl 4-(2-methoxy-2-oxoethyl)piperidine. This method is advantageous if the piperidine starting material is readily available.

Experimental Protocol:

-

Step 1: N-Alkylation: To a stirred solution of methyl 4-(2-methoxy-2-oxoethyl)piperidine (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 equivalents). Add benzyl chloroformate (1.1 equivalents) dropwise to the mixture at room temperature. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Step 2: Work-up and Purification: Upon completion, quench the reaction by adding water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified via flash column chromatography to yield the desired N-protected piperidine.

Logical Workflow for Synthesis via N-Alkylation:

Caption: Synthetic workflow for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate via N-alkylation.

Spectroscopic Data

Table of Expected Spectroscopic Data:

| Data Type | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the benzyl group protons (aromatic region), the benzylic CH₂ protons, the methoxy group protons (singlet), and the protons of the piperidine ring and the adjacent methylene group (aliphatic region). |

| ¹³C NMR | Carbon signals for the benzyl group (aromatic and benzylic carbons), the carbamate carbonyl, the ester carbonyl, the methoxy carbon, and the carbons of the piperidine ring and the adjacent methylene group. |

| Mass Spec (ESI-MS) | An [M+H]⁺ peak corresponding to the molecular weight of the compound (292.15 for C₁₆H₂₂NO₄⁺). |

Applications in Research and Drug Discovery

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a valuable intermediate in the synthesis of various biologically active compounds. Its utility is demonstrated in the preparation of σ1 receptor ligands, which have shown antiproliferative properties.[5] The piperidine scaffold is a key pharmacophore in many central nervous system (CNS) active drugs.

One notable application of a similar piperidine derivative is in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The synthesis of Donepezil involves the reaction of 1-benzyl-4-piperidinecarboxaldehyde with 5,6-dimethoxy-2-indanone. The N-benzylpiperidine moiety is crucial for the biological activity of Donepezil.

Signaling Pathway Implication: Acetylcholinesterase Inhibition

While Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate itself is not a direct modulator of signaling pathways, it serves as a key building block for molecules that are. For instance, its structural motif is found in acetylcholinesterase (AChE) inhibitors. AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is central to the therapeutic effect of drugs like Donepezil in managing the symptoms of Alzheimer's disease.

Diagram of Acetylcholinesterase Inhibition Pathway:

Caption: Simplified signaling pathway of acetylcholinesterase inhibition.

Safety Information

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Codes: H302, H312, H315, H319, H332, H335[1] Signal Word: Warning[1]

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a valuable and versatile research chemical with significant applications in organic synthesis and medicinal chemistry. Its role as a key intermediate in the preparation of complex, biologically active molecules, particularly those targeting the central nervous system, underscores its importance in drug discovery and development. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

- 1. organicreactions.org [organicreactions.org]

- 2. youtube.com [youtube.com]

- 3. tert-Butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | C13H23NO4 | CID 1514280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: An In-depth Analysis of BIONET-KEY444729563

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound BIONET-KEY444729563 is not publicly documented. This whitepaper serves as a representative technical guide for a hypothetical compound from the Key Organics BIONET library, based on the types of data and compound classes offered within their collections.[1][2][3]

Introduction

Key Organics provides a comprehensive collection of chemical compounds for the global life science industries, marketed under the BIONET brand.[4][5] This collection encompasses a wide range of molecules, including screening compounds, fragment libraries, biochemicals, and research intermediates, designed to support drug discovery and development programs.[3][6][7] The BIONET libraries are characterized by their structural diversity and are often accompanied by valuable data packages to facilitate rapid screening and follow-up studies.[1] This document provides a detailed technical overview of a representative compound, BIONET-KEY444729563, a hypothetical covalent fragment inhibitor.[8]

Physicochemical and Quality Control Data

All compounds within the BIONET libraries undergo rigorous quality control to ensure high purity and integrity.[2] The following table summarizes the key physicochemical properties and quality control data for BIONET-KEY444729563.

| Parameter | Value | Method |

| Purity | >95% | LC-MS and/or ¹H NMR |

| Molecular Weight | 289.3 g/mol | Calculated |

| cLogP | 2.8 | Calculated |

| Topological Polar Surface Area (tPSA) | 55 Ų | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 3 | Calculated |

| Aqueous Solubility | Confirmed | ¹H NMR in PBS buffer |

| DMSO Solubility | 100 mM | Experimental |

Biological Activity and Screening Data

BIONET-KEY444729563 is a hypothetical covalent fragment designed to target cysteine residues in proteins.[8] As part of the BIONET Covalent Fragment Library, it would be screened against various targets to identify potential therapeutic applications.

| Assay Type | Target | Activity | Notes |

| Biochemical Assay | Kinase X | IC₅₀ = 15 µM | Covalent mechanism of action |

| Cell-based Assay | Cancer Cell Line Y | EC₅₀ = 50 µM | Moderate anti-proliferative activity |

| SPR Clean Screen | N/A | No aggregation | Performed at 1mM in PBS-P+ Buffer |

Experimental Protocols

Kinase X Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to determine the IC₅₀ value of BIONET-KEY444729563 against Kinase X. The assay measures the phosphorylation of a substrate peptide by the kinase.

-

Reagents: Kinase X enzyme, biotinylated substrate peptide, ATP, and a TR-FRET antibody pair (Europium-labeled anti-phospho-substrate antibody and Streptavidin-allophycocyanin).

-

Procedure:

-

BIONET-KEY444729563 was serially diluted in DMSO and pre-incubated with Kinase X for 60 minutes to allow for covalent bond formation.

-

The kinase reaction was initiated by the addition of the substrate peptide and ATP.

-

The reaction was allowed to proceed for 90 minutes at room temperature.

-

The TR-FRET detection reagents were added, and the plate was incubated for an additional 60 minutes.

-

-

Data Analysis: The TR-FRET signal was measured, and the IC₅₀ value was calculated using a four-parameter logistic fit.

Cell Viability Assay

The anti-proliferative effect of BIONET-KEY444729563 on Cancer Cell Line Y was assessed using a commercially available resazurin-based assay.

-

Cell Culture: Cancer Cell Line Y was maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

BIONET-KEY444729563 was added to the cells at various concentrations.

-

The plates were incubated for 72 hours.

-

The resazurin reagent was added, and the plates were incubated for an additional 4 hours.

-

-

Data Analysis: Fluorescence was measured, and the EC₅₀ value was determined by non-linear regression analysis.

Signaling Pathway and Mechanism of Action

BIONET-KEY444729563 is hypothesized to act as a covalent inhibitor of Kinase X, a key component of a cancer-related signaling pathway. By covalently modifying a cysteine residue in the active site of Kinase X, the compound irreversibly blocks its catalytic activity, leading to a downstream reduction in cell proliferation.

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of BIONET-KEY444729563.

Experimental Workflow for Fragment-Based Drug Discovery

The discovery and development of a compound like BIONET-KEY444729563 typically follows a fragment-based drug discovery (FBDD) workflow.

Caption: A typical workflow for fragment-based drug discovery.

Conclusion

While specific data for BIONET-KEY444729563 is not publicly available, this guide illustrates the comprehensive data and support that can be expected when working with compounds from the Key Organics BIONET libraries. The availability of high-quality compounds with accompanying physicochemical and biological data accelerates the drug discovery process, enabling researchers to more efficiently identify and validate novel therapeutic candidates. For specific inquiries about any BIONET compound, it is recommended to contact Key Organics directly.[9]

References

- 1. keyorganics.net [keyorganics.net]

- 2. keyorganics.net [keyorganics.net]

- 3. keyorganics.net [keyorganics.net]

- 4. Key Organics/BIONET - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.lookchem.com [keyorganics.lookchem.com]

- 6. keyorganics.net [keyorganics.net]

- 7. keyorganics.net [keyorganics.net]

- 8. keyorganics.net [keyorganics.net]

- 9. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate, a key building block in contemporary drug discovery. While specific experimental data for this compound is not extensively published, this document consolidates information on its synthesis, predicted properties, and its significant role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Properties

Table 1: Physicochemical Properties of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid

| Property | Value | Source |

| CAS Number | 63845-28-3 | [1] |

| Molecular Formula | C15H19NO4 | [1] |

| Molecular Weight | 277.32 g/mol | [1] |

| Physical Form | White to Yellow Solid | |

| Storage Conditions | 2-8°C, sealed in a dry place |

Based on the structure of the methyl ester, its molecular formula is C16H21NO4 and its molecular weight is approximately 291.34 g/mol . Other physical properties, such as boiling point and density, are expected to be similar to other N-Cbz protected piperidine esters.

Synthesis and Experimental Protocols

The synthesis of methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate is most commonly achieved through the esterification of its corresponding carboxylic acid precursor.

Synthesis of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid

The piperidine scaffold is a versatile starting point for the synthesis of the carboxylic acid precursor. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the piperidine nitrogen due to its stability and ease of removal via hydrogenolysis.

Esterification to Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate

A standard and effective method for the synthesis of the target methyl ester is the Fischer esterification of 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid.

Experimental Protocol: Fischer Esterification

-

Materials:

-

2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Dichloromethane

-

-

Procedure:

-

Dissolve 2-(1-((benzyloxycarbonyl)piperidin-4-yl)acetic acid (1.0 eq) in an excess of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate.

-

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Aromatic protons (Cbz group) |

| ~5.12 | s | 2H | -CH₂-Ph (Cbz group) |

| ~4.10 | m | 2H | Piperidine protons adjacent to N (axial) |

| ~3.65 | s | 3H | -OCH₃ (methyl ester) |

| ~2.75 | t | 2H | Piperidine protons adjacent to N (equatorial) |

| ~2.25 | d | 2H | -CH₂-COO- |

| ~1.80-1.95 | m | 1H | Piperidine proton at C4 |

| ~1.65 | d | 2H | Piperidine protons at C3 & C5 (axial) |

| ~1.15 | qd | 2H | Piperidine protons at C3 & C5 (equatorial) |

Table 3: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (ester) |

| ~155 | C=O (carbamate) |

| ~137 | Quaternary aromatic carbon (Cbz) |

| ~128.5 | Aromatic CH (Cbz) |

| ~128 | Aromatic CH (Cbz) |

| ~67 | -CH₂-Ph (Cbz) |

| ~51.5 | -OCH₃ (methyl ester) |

| ~44 | Piperidine C2 & C6 |

| ~41 | -CH₂-COO- |

| ~35 | Piperidine C4 |

| ~32 | Piperidine C3 & C5 |

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 292.35. Common fragmentation patterns would likely involve the loss of the benzyloxycarbonyl group or cleavage of the ester moiety.

Role in Drug Development: A PROTAC Linker

Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate and its parent carboxylic acid are valuable as bifunctional linkers in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.

A PROTAC molecule consists of three key components:

-

A ligand that binds to the target protein of interest.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

The piperidine acetate moiety of the title compound serves as a versatile and structurally rigid component of the linker. The ester functionality provides a handle for further chemical modification to attach one of the ligands, while the protected piperidine nitrogen can be deprotected and functionalized to connect the other ligand. The physicochemical properties of the linker, including its length, rigidity, and solubility, are critical for the efficacy of the PROTAC.

Conclusion

Methyl 2-(1-(benzyloxycarbonyl)piperidin-4-yl)acetate is a valuable, albeit not extensively characterized, chemical entity in the field of drug discovery. Its structural features make it an ideal intermediate for the synthesis of complex molecules, most notably as a linker in the rapidly expanding field of PROTACs. This guide provides a foundational understanding of its properties, a reliable protocol for its synthesis, and insight into its critical role in the development of next-generation therapeutics. Further research into the specific applications and biological contexts of PROTACs utilizing this linker will continue to define its importance in medicinal chemistry.

References

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its prevalence in a vast number of natural products and FDA-approved drugs has earned it the esteemed status of a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of piperidine scaffolds in drug discovery and development, detailing their synthesis, multifaceted applications, and the structure-activity relationships that govern their therapeutic efficacy.